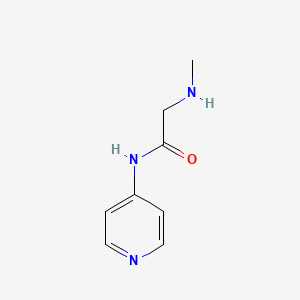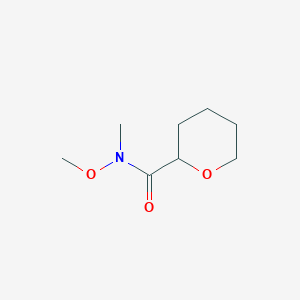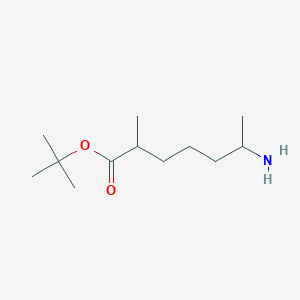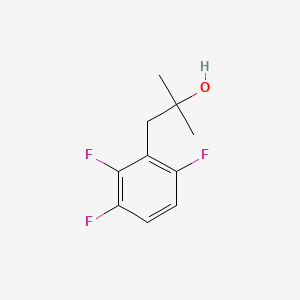
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an oxan-4-yl group attached to a 2H-1,2,3-triazol-4-amine moiety, with the hydrochloride salt form enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the oxan-4-yl group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. The purification process often involves recrystallization or chromatography techniques to obtain the desired product.
化学反応の分析
Types of Reactions
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
科学的研究の応用
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(oxan-4-yl)morpholine hydrochloride
- 2-(oxan-4-yl)pyrrolidine hydrochloride
Uniqueness
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both the triazole and oxan-4-yl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C7H13ClN4O |
|---|---|
分子量 |
204.66 g/mol |
IUPAC名 |
2-(oxan-4-yl)triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c8-7-5-9-11(10-7)6-1-3-12-4-2-6;/h5-6H,1-4H2,(H2,8,10);1H |
InChIキー |
DNIJTPFYLATETE-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1N2N=CC(=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)




![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)





![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)

